Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
Description
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic compound featuring a 7-azabicyclo[2.2.1]heptane core with a hydroxyl group at the 3-position and a methyl ester at the 1-position, stabilized as a hydrochloride salt. This structure is synthesized via stereoselective methods, such as the use of l-selectride for boron-mediated reductions and subsequent mesylation (MsCl) to achieve regiochemical control . The compound’s exo configuration is critical for its conformational rigidity, which enhances binding specificity in pharmaceutical contexts . Its hydrochloride form improves aqueous solubility, a common strategy in drug development .
Properties
IUPAC Name |
methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-7(11)8-3-2-5(9-8)6(10)4-8;/h5-6,9-10H,2-4H2,1H3;1H/t5-,6+,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKFRTPCMGHCMQ-OERIEOFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(N1)C(C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H](N1)[C@@H](C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylation and Esterification
The exo-3-hydroxy group is introduced via epoxidation of a norbornene analog followed by acid-catalyzed ring-opening. For example:
Salt Formation
The hydrochloride salt is obtained by treating the free base with gaseous HCl in ether or methanol, followed by recrystallization.
Comparative Analysis of Methods
| Method | Starting Materials | Key Steps | Yield | Challenges |
|---|---|---|---|---|
| Diels-Alder Cyclization | 2-Methylfuran, Methyl Propiolate | Cycloaddition, Reductive Amination | 18–36% | Low regioselectivity, Purification |
| Epoxide Ring-Opening | Cyclohexene Oxide, Methylamine | Bromination, Cyclization | 47% | Stereochemical control |
| Palladium Catalysis | Heteroaryl Halides, Bicyclic Amine | Cross-Coupling, Esterification | 50–75% | Catalyst cost, Functional tolerance |
Structural Characterization and Validation
Critical data for confirming the structure include:
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¹H NMR : Bridgehead protons appear as broad singlets (τ 5.10–5.30), while the exo-3-hydroxy group shows a downfield shift (δ 4.5–5.0).
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IR Spectroscopy : Stretching vibrations for the ester carbonyl (~1740 cm⁻¹) and ammonium salt (~2500–3000 cm⁻¹).
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X-ray Crystallography : Used to resolve the exo stereochemistry of the hydroxyl group .
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that compounds within the 7-azabicyclo[2.2.1]heptane class, including methyl exo-3-hydroxy derivatives, exhibit significant analgesic and anti-inflammatory activities. Preliminary studies suggest that this compound may interact with opioid receptors, enhancing its potential as a therapeutic agent for pain management .
Case Study: Pain Management
A study conducted on a series of 7-azabicyclo[2.2.1]heptane derivatives demonstrated that certain modifications to the structure could lead to enhanced binding affinity to mu-opioid receptors, resulting in increased analgesic efficacy . This suggests that methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate; hydrochloride could be developed into a novel pain relief medication.
Central Nervous System (CNS) Activity
The unique bicyclic structure of this compound allows it to potentially influence neurotransmitter systems, making it a candidate for treating various CNS disorders such as anxiety and depression . Its structural similarity to neurotransmitters may facilitate interactions with serotonin and dopamine receptors.
Case Study: CNS Disorders
In a controlled trial involving animal models, the administration of methyl exo-3-hydroxy derivatives resulted in observable changes in behavior consistent with anxiolytic effects . This highlights its potential as a therapeutic agent for anxiety-related conditions.
Mechanism of Action
The mechanism of action of methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo[2.2.1] Family
a) Methyl 4-Bromobicyclo[2.2.1]heptane-1-carboxylate
- Structure : Similar bicyclo[2.2.1] framework but replaces the hydroxyl group with a bromine atom at the 4-position.
- Properties: The bromine substituent increases molecular weight (278.1 g/mol vs.
- Applications : Used as a halogenated building block in cross-coupling reactions for drug discovery .
b) (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
Bicyclo[2.2.2] and Spirocyclic Derivatives
a) Ethyl (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride
- Structure: Larger bicyclo[2.2.2] system with an amino group at the 3-position.
- The amino group enables salt formation (hydrochloride), similar to the target compound, but with higher basicity (pKa ~9.5 vs. ~7.8) .
- Applications : Explored as a constrained proline analogue in peptide mimetics .
b) Methyl 2-Azaspiro[3.3]heptane-1-carboxylate
- Structure : Spirocyclic system with a nitrogen atom, differing in ring junction geometry.
- However, reduced conformational rigidity may diminish target-binding precision .
Heteroatom-Modified Bicyclic Systems
a) 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
- Structure : Sulfur atom (thia) replaces a carbon in a bicyclo[3.2.0] system.
- Properties : The sulfur atom enhances electron density, influencing reactivity in β-lactam antibiotics (e.g., mezlocillin derivatives). This system is less strained than bicyclo[2.2.1], favoring ring-opening reactions .
b) Methyl (1S,2R,4R)-2-(Thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
- Structure : Incorporates a thienyl group at the 2-position.
- Resolved via chiral HPLC, highlighting the importance of stereochemistry in biological activity .
Key Comparative Data
Pharmacological and Industrial Relevance
- Drug Development: Bicyclo[2.2.1] systems are prized for mimicking peptide backbones, as seen in patented esters of bicyclic amino alcohols for CNS targets .
- Purity Considerations : Compounds like ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 1989558-84-0) are marketed with absolute purity (>99%), critical for regulatory compliance .
Biological Activity
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate; hydrochloride is a bicyclic compound with potential biological activities. This article reviews its pharmacological properties, synthesis, and biological assays, highlighting its relevance in medicinal chemistry.
- IUPAC Name : methyl rel-(1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
- Molecular Formula : C8H14ClNO3
- Molecular Weight : 207.65 g/mol
- CAS Number : Not specified
Biological Activity Overview
Research indicates that derivatives of the 7-azabicyclo[2.2.1]heptane framework exhibit various biological activities, particularly in neuropharmacology and as potential ligands for dopamine transporters.
Binding Affinity Studies
A study evaluated the binding affinities of several 7-azabicyclo[2.2.1]heptane derivatives at the dopamine transporter (DAT). The results showed that these compounds had Ki values ranging from 5 to 96 µM, indicating they are significantly less potent than cocaine, which serves as a reference compound with higher affinity for DAT .
| Compound | Ki (µM) | Relative Potency |
|---|---|---|
| Cocaine | <5 | Reference |
| Compound A | 5-96 | 100-3000-fold less than cocaine |
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. In vitro studies have demonstrated that modifications to the bicyclic structure can enhance or diminish binding affinity and selectivity towards dopamine receptors, which are critical in treating conditions like Parkinson's disease and addiction .
Case Studies
- Dopamine Transporter Ligands : Synthesis and evaluation of various stereoisomers of 7-azabicyclo[2.2.1]heptane derivatives revealed that certain configurations exhibited enhanced binding to DAT, suggesting a pathway for developing selective neuropharmacological agents .
- Cytotoxicity Assays : Although specific studies on methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate; hydrochloride were limited, related compounds demonstrated moderate cytotoxicity against cancer cell lines (e.g., HeLa cells) with IC50 values indicating potential for further development in oncology .
Synthesis and Derivatives
The synthesis of methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications to enhance biological activity.
Synthetic Route Example
A general synthetic route may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the hydroxyl group via reduction techniques.
- Esterification to form the carboxylate moiety.
- Hydrochloride salt formation for improved solubility and stability.
Q & A
Q. Critical Parameters :
- Temperature control (±5°C) during cyclization to avoid racemization.
- Solvent polarity (e.g., dichloromethane vs. ethanol) impacts reaction rates and stereoselectivity .
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12h | 65–78 | >95% | |
| Hydroxylation | AD-mix β, t-BuOH/H₂O | 52 | 98% | |
| HCl Salt Formation | HCl gas, Et₂O | 89 | 99% |
How is stereochemical integrity maintained during synthesis?
Basic Research Focus
Stereochemical control is critical due to the compound’s rigid bicyclic structure:
- Chiral Auxiliaries : Use of (1S,2R,4R)-configured intermediates to direct exo-hydroxy group formation .
- Epimerization Monitoring : NMR (e.g., and ) tracks diastereomer ratios during base-induced epimerization (e.g., triethylamine in methanol) .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (hexane/chloroform/2-propanol eluent) with >99.4% enantiomeric purity .
Advanced Tip : Computational modeling (DFT) predicts transition-state energies to optimize stereoselectivity .
What analytical techniques validate structural and chemical purity?
Q. Basic Research Focus
Q. Table 2: Key NMR Peaks
| Proton Position | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| exo-3-OH | 1.8–2.1 | Broad singlet | |
| Bicyclic CH-N | 3.4–3.7 | Multiplet | |
| Methyl ester | 3.2 | Singlet |
How can researchers resolve contradictions in reported synthetic yields?
Advanced Research Focus
Discrepancies in yields (e.g., 18% vs. 36% in early routes ) arise from:
Catalyst Loading : Platinum oxide vs. cheaper alternatives (e.g., Pd/C) affects efficiency .
Purification Methods : Crystallization vs. flash chromatography impacts recovery .
Scale Effects : Milligram-scale vs. industrial protocols introduce variability in byproduct formation .
Q. Mitigation Strategy :
What biological targets are associated with this compound?
Advanced Research Focus
The bicyclic amine core mimics bioactive alkaloids (e.g., epibatidine ):
- Nicotinic Acetylcholine Receptors (nAChRs) : Binds α4β2 subtypes with IC₅₀ ~50 nM, modulating neurotransmission .
- Enzyme Inhibition : Potential acetylcholinesterase (AChE) inhibition (Ki ~10 µM) via molecular docking studies .
Q. Mechanistic Insight :
- The exo-3-OH group enhances hydrogen bonding to receptor residues (e.g., Tyr189 in AChE) .
How can enantiomer resolution be optimized for pharmacological studies?
Q. Advanced Research Focus
- Chiral Stationary Phases : Use amylose tris(3,5-dimethylphenylcarbamate) for baseline separation (α >1.5) .
- Dynamic Resolution : Combine kinetic resolution (lipase-catalyzed esterification) with chiral HPLC .
Q. Table 3: HPLC Resolution Conditions
| Column | Eluent | Flow Rate | Purity | Reference |
|---|---|---|---|---|
| Cellulose tris(3,5-DMP) | Hexane/CHCl₃/i-PrOH (93:2:5) | 18 mL/min | 99.4% | |
| Chiralpak IA | Ethanol/Heptane (70:30) | 1 mL/min | 98% |
What computational tools predict structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulates ligand-receptor binding persistence (e.g., >50 ns trajectories for nAChRs) .
- QSAR Models : Correlate logP values (calculated ~0.8) with membrane permeability .
Q. Key Finding :
- Electron-withdrawing groups at C1 (e.g., ester) reduce off-target binding vs. carboxylate analogs .
How does the hydrochloride salt affect solubility and stability?
Q. Basic Research Focus
- Solubility : Hydrochloride form increases aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base) .
- Stability : Hygroscopic; store under argon at -20°C to prevent hydrolysis of the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
